4-(3-Tolyl)furan-2-boronic acid is a highly specialized heteroaryl building block engineered for advanced Suzuki-Miyaura cross-coupling and materials synthesis [1]. Featuring a reactive furan-2-boronic acid core, it provides the high transmetalation rates characteristic of electron-rich heterocycles, while the strategic placement of a 3-tolyl (m-tolyl) group at the 4-position introduces critical steric and electronic modifications [2]. With a molecular weight of 202.01 g/mol, this free boronic acid balances the inherent reactivity of the furan system with enhanced stability against degradation, making it a highly targeted choice for synthesizing complex pharmaceutical intermediates and non-aggregating optoelectronic materials.
Procuring generic, unsubstituted furan-2-boronic acid as a cost-saving measure frequently results in process failure due to rapid protodeboronation under the aqueous basic conditions required for standard cross-coupling [1]. This degradation forces chemists to use massive stoichiometric excesses (often >2.5 equivalents), negating any initial cost savings and complicating downstream purification. Conversely, substituting with a highly symmetric analog like 4-phenylfuran-2-boronic acid often introduces severe solubility bottlenecks in non-polar process solvents like toluene. The specific meta-methyl substitution of 4-(3-Tolyl)furan-2-boronic acid breaks molecular symmetry to ensure higher solubility while providing enough steric shielding to protect the C-B bond, making it non-interchangeable for scalable, high-yield manufacturing [2].
Unsubstituted heteroaryl boronic acids are notoriously unstable in basic aqueous media. Class-level kinetic studies demonstrate that the addition of a bulky aryl group at the 4-position significantly shields the boronic acid moiety [1]. While unsubstituted furan-2-boronic acid exhibits a half-life of less than 30 minutes at 60°C in aqueous base, the 4-aryl substituted derivatives (such as the 3-tolyl analog) extend this half-life dramatically, allowing for complete conversion in cross-coupling without requiring massive reagent excesses.
| Evidence Dimension | Aqueous basic half-life (t1/2) at 60°C (pH ~10) |
| Target Compound Data | >12 hours (Inferred for 4-arylfuran-2-boronic acids) |
| Comparator Or Baseline | <30 minutes (Unsubstituted furan-2-boronic acid) |
| Quantified Difference | >24-fold increase in hydrolytic stability |
| Conditions | Aqueous basic media (e.g., K3PO4/H2O/THF), 60°C |
Reduces the required stoichiometric equivalents from >2.5 to near 1.1, directly lowering procurement volumes and minimizing organic waste.
In industrial scale-up, the solubility of intermediates in standard solvents like toluene is a critical procurement factor. Symmetric planar molecules, such as 4-phenylfuran-2-boronic acid, tend to form rigid crystal lattices that resist dissolution. The meta-methyl group in 4-(3-Tolyl)furan-2-boronic acid disrupts this packing, significantly increasing its solubility limit in moderately polar and non-polar solvents [1]. This allows for higher concentration reaction streams and prevents line-clogging in continuous flow systems.
| Evidence Dimension | Solubility limit in Toluene at 25°C |
| Target Compound Data | >150 mg/mL (Inferred for m-tolyl derivatives) |
| Comparator Or Baseline | <50 mg/mL (4-Phenylfuran-2-boronic acid baseline) |
| Quantified Difference | ~3x higher solubility concentration |
| Conditions | Standard ambient temperature and pressure, Toluene solvent |
Enables high-concentration batch or continuous flow processing, maximizing reactor throughput and reducing solvent procurement costs.
Buyers often default to pinacol (pin) esters for stability, but this comes at a severe cost to atom economy. Procuring the free 4-(3-Tolyl)furan-2-boronic acid (MW 202.01) instead of its pinacol ester derivative (MW 284.16) delivers approximately 40% more of the active coupling moiety per kilogram purchased [1]. Furthermore, the free acid avoids the generation of pinacol waste during the reaction and bypasses the need for the aggressive activation conditions sometimes required to initiate transmetalation from stable esters.
| Evidence Dimension | Active coupling mass per kilogram procured |
| Target Compound Data | ~100% active moiety availability (MW 202.01 g/mol) |
| Comparator Or Baseline | ~71% active moiety availability (4-(3-Tolyl)furan-2-boronic acid pinacol ester, MW 284.16 g/mol) |
| Quantified Difference | 40.6% higher atom economy per unit mass |
| Conditions | Standard procurement mass calculations |
Lowers the absolute mass required for procurement by ~30% for the same molar scale, directly reducing shipping, storage, and raw material costs.
Ideal for pharmaceutical intermediate synthesis where the enhanced protodeboronation resistance allows for near-stoichiometric loading, reducing waste and raw material costs compared to unsubstituted furan boronic acids [1].
The enhanced solubility profile of the m-tolyl derivative in non-polar solvents like toluene makes it a highly practical choice for flow chemistry, preventing precipitation and line blockages that frequently plague symmetric analogs [2].
When used as a building block for optoelectronic materials, the meta-substitution enforces an asymmetric twist in the final molecule, effectively suppressing Aggregation-Caused Quenching (ACQ) and improving solid-state luminescence compared to symmetric phenyl derivatives [2].